molecular formula C12H19N3O3 B13988369 Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate

Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate

Cat. No.: B13988369
M. Wt: 253.30 g/mol
InChI Key: VYYIFPIMEHBBHD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a 1,3,4-oxadiazole precursor. One common method involves the use of carbonyl diimidazole (CDI) as a coupling agent in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate is unique due to its specific combination of the oxadiazole ring and pyrrolidine moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-8-13-14-10(17-8)9-5-6-15(7-9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3

InChI Key

VYYIFPIMEHBBHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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